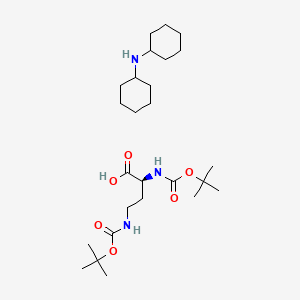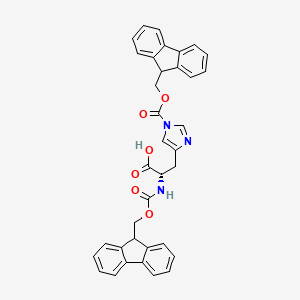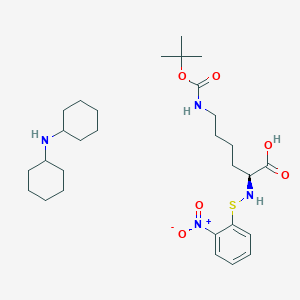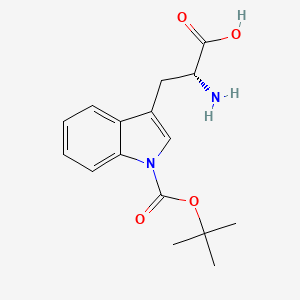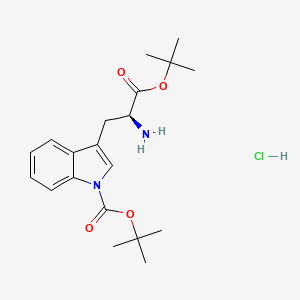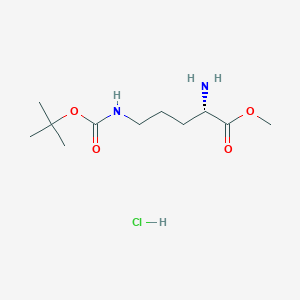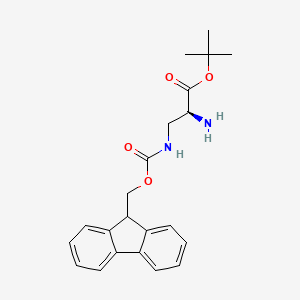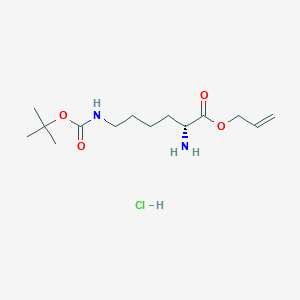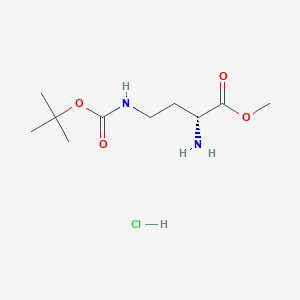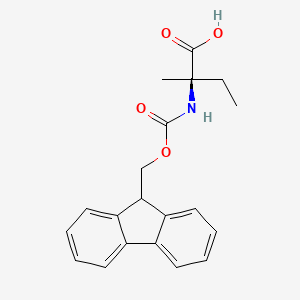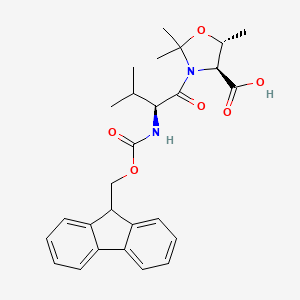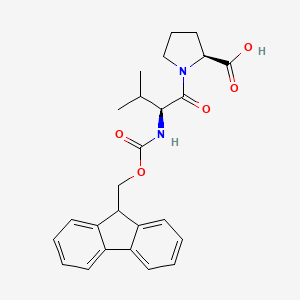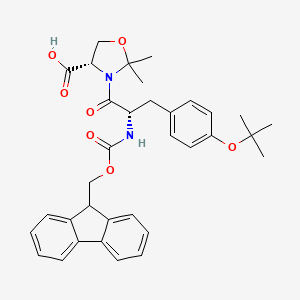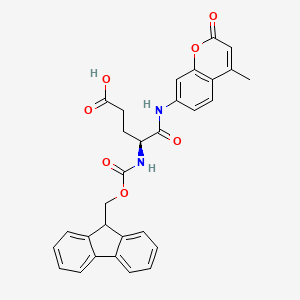
Fmoc-Glu-AMC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-glutamic acid 1-(7-amido-4-methylcoumarin) is a compound used primarily in peptide synthesis. It is a derivative of L-glutamic acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 7-amido-4-methylcoumarin moiety. This compound is known for its application in solid-phase peptide synthesis, where it serves as a building block for creating peptides with specific sequences and properties .
Applications De Recherche Scientifique
Chemistry
In chemistry, Fmoc-L-glutamic acid 1-(7-amido-4-methylcoumarin) is used as a building block in the synthesis of peptides. Its Fmoc protecting group allows for selective deprotection and coupling, making it valuable in the creation of complex peptide sequences .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The 7-amido-4-methylcoumarin moiety provides fluorescence, enabling researchers to track and analyze these interactions using fluorescence-based techniques .
Medicine
In medicine, Fmoc-L-glutamic acid 1-(7-amido-4-methylcoumarin) is used in the development of peptide-based drugs. Its ability to form stable peptide bonds and its fluorescent properties make it useful in drug discovery and development .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and coatings. Its stability and reactivity make it suitable for various applications, including the creation of hydrogels and other biomaterials .
Mécanisme D'action
Target of Action
The primary target of Fmoc-Glu-AMC is the amine group of an amino acid. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a significant role in solid-phase peptide synthesis (SPPS). This allows for the step-by-step assembly of the peptide chain, one amino acid at a time, while attached to an insoluble resin support .
Pharmacokinetics
The pharmacokinetics of probes like this compound can be dependent on the fluorophore conjugated to the ligand and can vary widely . This suggests that the appropriate introduction of linker entities may be necessary to improve the pharmacokinetics of such compounds .
Result of Action
The use of the Fmoc group allows for rapid and efficient synthesis of peptides, including those of significant size and complexity . This makes it an extremely valuable resource for research in the post-genomic world .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Furthermore, the inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks, which can be influenced by the surrounding environment .
Analyse Biochimique
Biochemical Properties
Fmoc-Glu-AMC plays a role in biochemical reactions, particularly in peptide synthesis . The Fmoc group protects the amino group during peptide bond formation, while the AMC group can be used to monitor the reaction due to its fluorescent properties . The nature of these interactions involves the formation and breaking of covalent bonds during the synthesis process .
Cellular Effects
The effects of this compound on cells are primarily related to its role in peptide synthesis. It can influence cell function by contributing to the production of proteins. Specific effects on cell signaling pathways, gene expression, and cellular metabolism may vary depending on the specific peptides being synthesized and are not directly caused by this compound itself .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in peptide synthesis. The Fmoc group protects the amino group of glutamic acid, allowing it to form peptide bonds without reacting with other groups. Once the peptide bond is formed, the Fmoc group can be removed, often using a base such as piperidine . The AMC group, being fluorescent, can be used to monitor the progress of the reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time, particularly during a peptide synthesis reaction. Initially, the Fmoc group protects the amino group, but it is later removed to allow for peptide bond formation . The compound’s stability, degradation, and long-term effects on cellular function would depend on the specific conditions of the experiment .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, such as those that form and break peptide bonds. The Fmoc group can be removed by enzymes or chemical agents, allowing the glutamic acid to participate in peptide bond formation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on a variety of factors, including the specific properties of the compound and the characteristics of the biological system in which it is used. As a relatively large and complex molecule, it may require specific transporters to move across cell membranes .
Subcellular Localization
The subcellular localization of this compound would likely depend on the specific context in which it is used. In the context of peptide synthesis, it would be found wherever these reactions are taking place, which is typically in the cytosol . The final location of the peptides produced could vary widely depending on their specific roles and targeting signals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-glutamic acid 1-(7-amido-4-methylcoumarin) typically involves the protection of the amino group of L-glutamic acid with the Fmoc group. This is achieved by reacting the amino group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The 7-amido-4-methylcoumarin moiety is then introduced through a coupling reaction with the protected L-glutamic acid .
Industrial Production Methods
Industrial production of Fmoc-L-glutamic acid 1-(7-amido-4-methylcoumarin) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yields and purity. This includes controlling temperature, pH, and reaction times to minimize side reactions and maximize product formation .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-L-glutamic acid 1-(7-amido-4-methylcoumarin) undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, which triggers β-elimination of carbamic acid followed by the formation of an adduct with the dibenzofulvene byproduct.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include deprotected amino acids or peptides and the desired peptide sequences when used in solid-phase peptide synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-L-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-L-lysine: Used in peptide synthesis with a similar protecting group strategy.
Fmoc-L-tyrosine: Also used in peptide synthesis with a focus on creating specific peptide sequences.
Uniqueness
Fmoc-L-glutamic acid 1-(7-amido-4-methylcoumarin) is unique due to its combination of the Fmoc protecting group and the fluorescent 7-amido-4-methylcoumarin moiety. This dual functionality allows for both selective protection during synthesis and fluorescence-based tracking of reactions, making it a valuable tool in both research and industrial applications .
Propriétés
IUPAC Name |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O7/c1-17-14-28(35)39-26-15-18(10-11-19(17)26)31-29(36)25(12-13-27(33)34)32-30(37)38-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-11,14-15,24-25H,12-13,16H2,1H3,(H,31,36)(H,32,37)(H,33,34)/t25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGSEJHFHIETMV-VWLOTQADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
